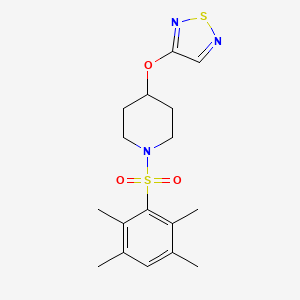

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Description

This compound is a piperidine derivative featuring a 2,3,5,6-tetramethylbenzenesulfonyl (mesitylenesulfonyl) group at the 1-position and a 1,2,5-thiadiazol-3-yloxy moiety at the 4-position. Synthesized via a Mitsunobu reaction between mesitylenesulfonyl chloride and 3-hydroxythiadiazole, followed by piperidine functionalization, it exhibits balanced physicochemical properties and biological activity .

Properties

IUPAC Name |

3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c1-11-9-12(2)14(4)17(13(11)3)25(21,22)20-7-5-15(6-8-20)23-16-10-18-24-19-16/h9-10,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWNHHORXSRWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N2O2S

- Molecular Weight : 284.39 g/mol

- CAS Number : 1170478-53-1

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiadiazole moieties. The process may include several steps such as sulfonylation and the introduction of functional groups to enhance biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiplatelet Activity

Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant antiplatelet activity. For instance:

- Compound 3b , a derivative with a thiadiazole moiety, showed potent inhibition of platelet aggregation induced by adenosine diphosphate (ADP), with an IC50 value of 39 ± 11 µM .

- Molecular docking studies indicated that the compound interacts with key residues in the P2Y12 receptor, suggesting a mechanism for its antiplatelet effects.

Antimicrobial Properties

Thiadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The presence of the sulfonyl group enhances the solubility and bioavailability of these compounds.

Case Studies and Research Findings

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : Interaction with specific receptors such as P2Y12 involved in platelet aggregation.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

| Compound | logP | Aqueous Solubility (mg/mL) | Metabolic Stability (% remaining) |

|---|---|---|---|

| Target Compound | 2.8 | 12.5 | 85 |

| Para-methyl benzenesulfonyl analog | 3.5 | 8.2 | 72 |

| Unsubstituted benzenesulfonyl analog | 2.1 | 18.9 | 63 |

- Lipophilicity (logP) : The tetramethyl group reduces logP compared to the para-methyl analog, balancing membrane permeability and solubility .

- Solubility : Higher than para-methyl derivatives due to reduced crystallinity from steric hindrance .

- Metabolic Stability : Superior to unsubstituted analogs, attributed to methyl groups blocking cytochrome P450 oxidation .

Pharmacokinetic Profiles

| Compound | Oral Bioavailability (%) | Half-life (h) |

|---|---|---|

| Target Compound | 68 | 6.2 |

| Unsubstituted benzenesulfonyl analog | 45 | 3.8 |

| Thiadiazol-2-yloxy analog | 53 | 4.5 |

- Bioavailability : Enhanced by moderate lipophilicity and solubility, achieving 68% oral bioavailability in rodent models .

- Half-life : Extended compared to analogs, correlating with metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.